4-(Cyclopropylmethylamino)oxane-4-carboxylic acid
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Overview
Description
4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound that features a cyclopropylmethylamino group attached to a tetrahydro-2H-pyran ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a cyclopropylmethylamine derivative, with a tetrahydro-2H-pyran intermediate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethylamino group but lacks the tetrahydro-2H-pyran ring.
Tetrahydro-2H-pyran-4-carboxylic acid: Contains the tetrahydro-2H-pyran ring and carboxylic acid group but lacks the cyclopropylmethylamino group.
Uniqueness
4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(3-5-14-6-4-10)11-7-8-1-2-8/h8,11H,1-7H2,(H,12,13) |
InChI Key |
HXJWHDYOYWRKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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